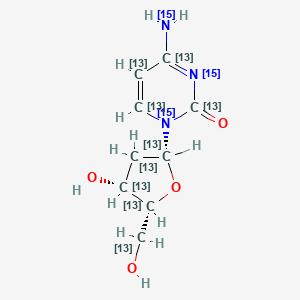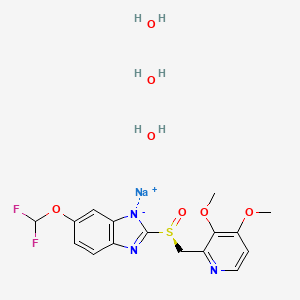
Delmitide acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delmitide acetate is a d-amino acid decapeptide with potent immunosuppressive and anti-inflammatory properties. It is primarily known for its ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interferon-gamma, and interleukin-12. This compound has shown significant potential in the treatment of inflammatory bowel diseases, including ulcerative colitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Delmitide acetate is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs. Quality control measures, including mass spectrometry and amino acid analysis, are implemented to verify the integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
Delmitide acetate primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of peptide bonds. Oxidation reactions may involve the modification of specific amino acid residues, such as methionine and cysteine .
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide. The reactions are conducted at elevated temperatures to accelerate the process.
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.
Major Products
The major products formed from these reactions include smaller peptide fragments and modified amino acids. These products can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Scientific Research Applications
Delmitide acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and degradation.
Biology: Investigated for its role in modulating immune responses and cytokine production.
Medicine: Explored as a therapeutic agent for inflammatory bowel diseases, chemotherapy-induced diarrhea, and other inflammatory conditions.
Industry: Utilized in the development of anti-inflammatory drugs and immunosuppressive therapies
Mechanism of Action
Delmitide acetate exerts its effects by disrupting cell signaling pathways responsible for the production of pro-inflammatory cytokines. It specifically targets the mitogen-activated protein kinase superfamily, which is significantly activated in the inflamed colonic mucosa of patients with inflammatory bowel diseases. By inhibiting these pathways, this compound reduces the synthesis of tumor necrosis factor-alpha, interferon-gamma, and interleukin-12, thereby alleviating inflammation .
Comparison with Similar Compounds
Similar Compounds
Bertilimumab: Another immunosuppressive peptide targeting eotaxin-1.
Guselkumab: An anti-interleukin-23 monoclonal antibody used for treating inflammatory conditions.
Vedolizumab: A monoclonal antibody targeting integrin alpha-4-beta-7, used in the treatment of inflammatory bowel diseases
Uniqueness
Delmitide acetate is unique due to its dual action of inhibiting multiple pro-inflammatory cytokines and enhancing the activity of heme oxygenase 1. This dual mechanism provides a broader anti-inflammatory effect compared to other compounds that target a single cytokine or pathway .
Properties
CAS No. |
501019-16-5 |
|---|---|
Molecular Formula |
C61H109N17O13 |
Molecular Weight |
1288.6 g/mol |
IUPAC Name |
acetic acid;(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]hexanamide |
InChI |
InChI=1S/C59H105N17O11.C2H4O2/c1-7-13-22-40(51(81)68-36-48(78)69-47(49(61)79)35-37-29-31-38(77)32-30-37)71-53(83)42(24-15-9-3)73-55(85)44(26-17-11-5)75-57(87)46(28-20-34-67-59(64)65)76-56(86)45(27-18-12-6)74-54(84)43(25-16-10-4)72-52(82)41(23-14-8-2)70-50(80)39(60)21-19-33-66-58(62)63;1-2(3)4/h29-32,39-47,77H,7-28,33-36,60H2,1-6H3,(H2,61,79)(H,68,81)(H,69,78)(H,70,80)(H,71,83)(H,72,82)(H,73,85)(H,74,84)(H,75,87)(H,76,86)(H4,62,63,66)(H4,64,65,67);1H3,(H,3,4)/t39-,40-,41-,42-,43-,44-,45-,46-,47-;/m1./s1 |
InChI Key |
LTDMAMSELCSERL-XCQJOGLYSA-N |
Isomeric SMILES |
CCCC[C@H](C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)NCC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N.CC(=O)O |
Canonical SMILES |
CCCCC(C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


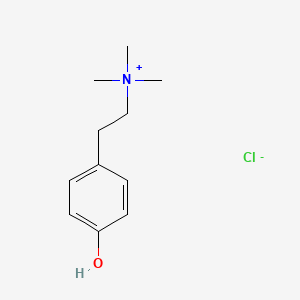
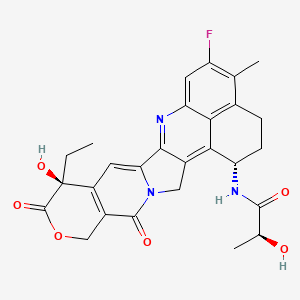
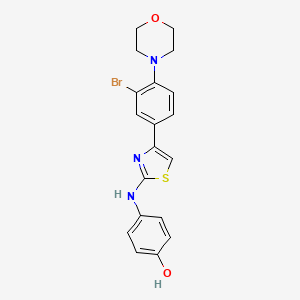

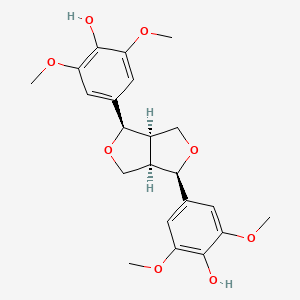

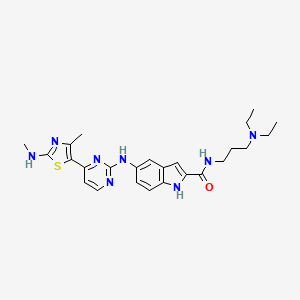
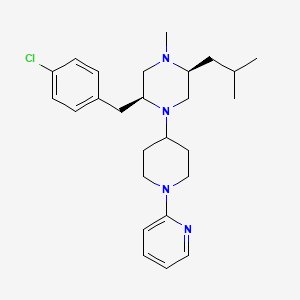
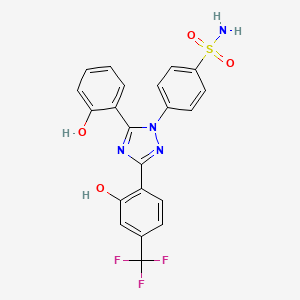
![2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide](/img/structure/B12376434.png)

![N-[(2S)-1-(benzylamino)-4-imidazol-1-yl-1-oxobutan-2-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B12376464.png)
